molecular formula C8H11Br3N2O2 B2914174 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide CAS No. 2551115-00-3

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

Cat. No.: B2914174
CAS No.: 2551115-00-3
M. Wt: 406.9
InChI Key: LYSFBTHVGOBJTO-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide is a chemical compound with the molecular formula C8H10BrN2O2·2HBr. It is a derivative of propanoic acid, featuring a bromopyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-bromopyridine: A precursor in the synthesis of the compound.

    2-Amino-3-(6-chloropyridin-2-yl)propanoic acid: A similar compound with a chlorine atom instead of bromine.

    2-Amino-3-(6-fluoropyridin-2-yl)propanoic acid: A fluorine-substituted analog.

Uniqueness

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSFBTHVGOBJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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